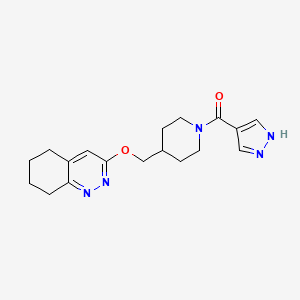

(1H-pyrazol-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

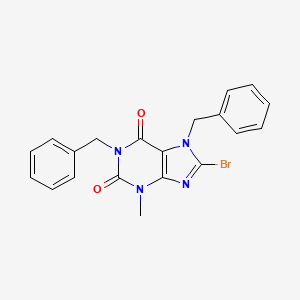

The compound contains a 1H-pyrazol-4-yl group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a tetrahydrocinnolin-3-yl group, which is a bicyclic compound consisting of a benzene ring fused to a nitrogen-containing pyrrolidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be expected to contain the characteristic five-membered pyrazole ring and the bicyclic tetrahydrocinnoline structure . The exact structure would depend on the specific arrangement and connectivity of these groups.

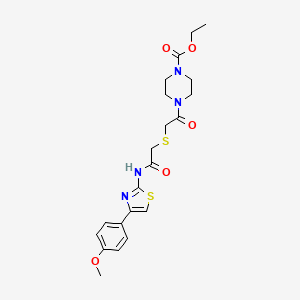

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrazole and tetrahydrocinnoline moieties. Pyrazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions . Tetrahydrocinnolines can also participate in various reactions, particularly at the nitrogen atom or the adjacent carbon atoms .

Applications De Recherche Scientifique

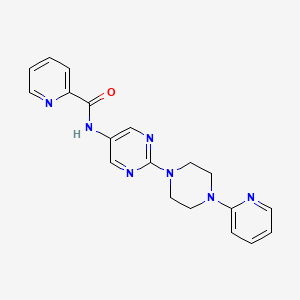

Molecular Interactions and Pharmacological Activity

One study delves into the molecular interactions of a structurally similar antagonist with the CB1 cannabinoid receptor, providing insights into the conformational analysis and pharmacophore models. This research is pivotal for understanding how similar compounds bind to receptors, which is crucial for drug development and pharmacological studies (Shim et al., 2002).

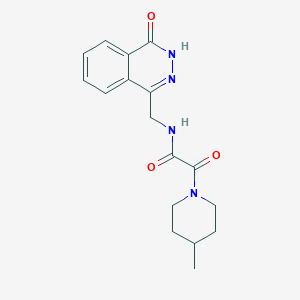

Synthesis and Characterization

Another aspect of research on this compound involves its synthesis and characterization. A study focused on the synthesis of pyrazoline derivatives, a core structure in our compound of interest, and their antimicrobial and phytotoxic screening, highlighting the compound's potential for agricultural applications and drug discovery (Mumtaz et al., 2015).

Anticancer and Antimicrobial Agents

Research also extends to the synthesis of novel biologically potent heterocyclic compounds incorporating pyrazoline and pyridine, investigating their anticancer and antimicrobial activities. Such studies underscore the therapeutic potential of compounds with similar structural motifs, offering a foundation for developing new treatments (Katariya et al., 2021).

Reaction Mechanisms and Biological Evaluation

Investigations into the reaction mechanisms and biological evaluation of related compounds, such as the synthesis of oxirane derivatives and their reaction with nucleophiles for anticancer evaluation, provide a comprehensive understanding of how these compounds can be manipulated and evaluated for therapeutic purposes (Gouhar & Raafat, 2015).

Antibacterial and Antioxidant Activities

Further research into the synthesis, DFT, molecular docking analysis, and evaluation of antibacterial and antioxidant activities of pyrazole derivatives demonstrates the broad spectrum of biological activities associated with these compounds. Such studies are crucial for identifying new antimicrobial agents and understanding their mechanism of action (Lynda, 2021).

Orientations Futures

Propriétés

IUPAC Name |

1H-pyrazol-4-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c24-18(15-10-19-20-11-15)23-7-5-13(6-8-23)12-25-17-9-14-3-1-2-4-16(14)21-22-17/h9-11,13H,1-8,12H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRUHEPFEJILTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4=CNN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B2700365.png)

![N-[2-(diethylamino)ethyl]-4-(hydrazinecarbonyl)benzene-1-sulfonamide](/img/structure/B2700373.png)

![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate](/img/structure/B2700374.png)

![N-(3,4-dimethylphenyl)-3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanamide](/img/structure/B2700376.png)

![9-(4-bromophenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2700378.png)

![(1-Methyl-1-azaspiro[3.3]heptan-6-yl)methanamine](/img/structure/B2700384.png)